molecular formula C6H3Cl2NO B057515 2,6-Dichloroisonicotinaldehyde CAS No. 113293-70-2

2,6-Dichloroisonicotinaldehyde

Cat. No. B057515
M. Wt: 176 g/mol
InChI Key: MVCMPKYZHKUBCL-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinaldehyde is a chemical compound studied in various chemical reactions and syntheses. Its properties and reactions are of interest in organic chemistry and related fields.

Synthesis Analysis

  • The synthesis of related compounds involves palladium-catalyzed reactions and regioselective Suzuki coupling. For example, palladacycles derived from 2-oxopropionaldehyde phenylhydrazones show related synthesis pathways (Albert et al., 1997).
  • Efficient synthesis of similar compounds, like 2-aryl-6-chloronicotinamides, has been achieved through palladium-catalyzed regioselective Suzuki coupling (Yang et al., 2003).

Molecular Structure Analysis

  • The molecular structure of closely related compounds, such as 6-Chloro-N′-(2-hydroxy-1-naphthylmethylene)nicotinohydrazide, shows a trans configuration with respect to certain bonds, and the structure is stabilized by intramolecular hydrogen bonds (Feng, 2007).

Chemical Reactions and Properties

  • Related compounds like 2,4,6-trichloro-1,3,5-triazine catalyze efficient synthesis under specific conditions, demonstrating the reactivity of chlorinated compounds in organic synthesis (Maleki et al., 2010).

Physical Properties Analysis

  • Studies on similar compounds, such as 6-chloronicotinic acid, provide insights into the solid-liquid equilibrium behavior in various solvents, relevant for understanding the physical properties of 2,6-Dichloroisonicotinaldehyde (Guo et al., 2021).

Chemical Properties Analysis

  • The chemical properties of related chlorinated aldehydes can be studied through methods like gas chromatography, as done for 2,6 dichloro phenyl aldehyde, to understand their reactivity and stability (Xing, 2001).

Scientific Research Applications

Application 1: Quantitative Analysis of Tranexamic Acid

  • Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used as a chromogen in the quantitative analysis of Tranexamic Acid (TA). TA is an anti-fibrinolytic medication that prevents fibrin breakdown by active plasmin via inhibiting plasminogen activation .
  • Methods of Application or Experimental Procedures : The coupling of 2,6-dichloroquinone-4-chlorimide (DCQ) with TA results in a greenish-brown colored complex which absorbs at λ max = 670 nm. The color intensity of the coupling product changes with time. The kinetics of this absorbance variation as a function of time at room temperature was studied to provide a new colorimetric method for the quantitative determination of TA .

Application 2: Plant Disease Resistance

  • Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used as an elicitor to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
  • Methods of Application or Experimental Procedures : The substance is applied to plants as a potential inducer of the plants’ natural immune system. The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Results or Outcomes : The application of 2,6-Dichloroisonicotinaldehyde in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .

Application 3: Rust Disease Resistance in Green Beans

  • Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used to induce resistance in green beans to the rust pathogen, Uromyces appendiculatus, under field conditions .
  • Methods of Application or Experimental Procedures : The substance is applied to bean seedlings when they are 16 to 20 days old. This protects the plants against rust disease caused by subsequent inoculation with Uromyces appendiculatus .
  • Results or Outcomes : Protected plants had 2–10 times fewer uredinia than control plants, and protection was sustained throughout most of the growing season (i.e., for at least 5 weeks). Treatment with 2,6-Dichloroisonicotinaldehyde also curtailed the spread of the disease to upper uninoculated leaves, which had 4–5 times fewer uredinia than the same leaves of control plants .

Application 4: Ester Derivatives for Plant Protection

  • Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .
  • Methods of Application or Experimental Procedures : These compounds are applied to plants via spraying or watering. The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Results or Outcomes : The application of these compounds to plants reduced the effects of viral infections even up to 97% (diester derivatives of 2,6-dichloroisonicotinic acid 3i). In general, modification of nicotinic and 2,6-dichloroisonicotinic acid to monoesters significantly diminished the plants’ natural resistance induction properties .

Application 5: Photosynthesis Studies

  • Summary of the Application : 2,6-Dichloroisonicotinaldehyde is used as a redox indicator in the study of electron transfer reactions in biological systems, including in the process of photosynthesis .
  • Methods of Application or Experimental Procedures : The substance is used in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation. Upon reduction, the substance is discolored .
  • Results or Outcomes : The pH-dependence of the reduction rate in the presence of the photosystem II (PSII) was investigated. It was shown that, in experiments with a change of the pH medium, measuring at a wavelength of 600 nm requires corrections related to changes in the ratio of the “blue” and “pink” forms of the acceptor .

Safety And Hazards

2,6-Dichloroisonicotinaldehyde is classified as having acute oral toxicity (Category 4), skin sensitization (Category 1, 1A, 1B), and serious eye damage/eye irritation (Category 2A). It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

properties

IUPAC Name

2,6-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCMPKYZHKUBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375485
Record name 2,6-dichloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroisonicotinaldehyde

CAS RN

113293-70-2
Record name 2,6-dichloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyridine-4-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxidation of the above alcohol (1.2 g) according to the conditions of Swern (oxalyl chloride, 0.33 ml; dimethyl sulphoxide, 0.54 ml; triethylamine, 2.35 ml) gave (2,6-dichloro-4-pyridyl)methanal (1.2 g). NMR 1H: 10.02(1H,s), 7.68(2H,s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Dai - 2014 - theses.hal.science
We have developed new accesses for the construction of molecules featuring Csp3-CF3 and Csp3-SCF3 motifs. Two atom-economical hydride transfer reactions of trifluoromethylated …
Number of citations: 4 theses.hal.science
X Dai, D Cahard - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
A simple combination of dichloro(para‐cymene)ruthenium(II) dimer, a chiral amino alcohol and isopropyl alcohol allowed for in‐situ generation of the bifunctional catalyst responsible …
Number of citations: 45 onlinelibrary.wiley.com
A Krasovskiy, V Krasovskaya, P Knochel - 2006
Number of citations: 0

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